molecular formula C32H45O4P B2608278 2-((2R,3R)-3-(tert-Butyl)-4-(3,5-dicyclopentyl-2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)propan-2-ol CAS No. 2416226-97-4

2-((2R,3R)-3-(tert-Butyl)-4-(3,5-dicyclopentyl-2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)propan-2-ol

Cat. No.: B2608278
CAS No.: 2416226-97-4
M. Wt: 524.682
InChI Key: CHOYNURMAGXWEY-JOCIVYRRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((2R,3R)-3-(tert-Butyl)-4-(3,5-dicyclopentyl-2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)propan-2-ol is a useful research compound. Its molecular formula is C32H45O4P and its molecular weight is 524.682. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Research on related compounds, such as those involved in asymmetric synthesis of polyketide spiroketals, highlights the intricate synthetic routes and stereochemical outcomes achievable with complex organic molecules. These studies are foundational in developing new synthetic methodologies for complex organic compounds, which could be applicable to synthesizing the mentioned compound and exploring its properties (Meilert, Pettit, & Vogel, 2004).

Antioxidant Activity

  • The synthesis of new compounds bearing 2,6-di-tert-butylphenol moieties and evaluation of their antioxidant activity provide insights into the potential antioxidant applications of similarly structured compounds. This approach is crucial for developing new antioxidants, which can be applied in various fields, including materials science and biomedicine (Shakir, Ariffin, & Abdulla, 2014).

Catalytic and Electrochemical Applications

  • Studies on new benzimidazole derivatives as acceptor units in donor–acceptor–donor type polymers for their electrochemical properties open avenues for using structurally similar compounds in electronic and photovoltaic applications. These findings are instrumental in the development of new materials for organic electronics (Ozelcaglayan et al., 2012).

Antimicrobial and Antineoplastic Properties

  • Research on compounds with complex molecular structures, including the development of antitumor candidates and antimicrobial evaluation, underscores the therapeutic potential of such molecules. The synthesis of these compounds and their biological evaluation provide a foundation for drug discovery and development (Barghash, Ganoub, & Abdou, 2014).

Properties

IUPAC Name

2-[(2R,3R)-3-tert-butyl-4-(3,5-dicyclopentyl-2,6-dimethoxyphenyl)-2H-1,3-benzoxaphosphol-2-yl]propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H45O4P/c1-31(2,3)37-29-22(17-12-18-25(29)36-30(37)32(4,5)33)26-27(34-6)23(20-13-8-9-14-20)19-24(28(26)35-7)21-15-10-11-16-21/h12,17-21,30,33H,8-11,13-16H2,1-7H3/t30-,37-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHOYNURMAGXWEY-JOCIVYRRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)P1C(OC2=CC=CC(=C21)C3=C(C(=CC(=C3OC)C4CCCC4)C5CCCC5)OC)C(C)(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[P@]1[C@@H](OC2=CC=CC(=C21)C3=C(C(=CC(=C3OC)C4CCCC4)C5CCCC5)OC)C(C)(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H45O4P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

524.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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